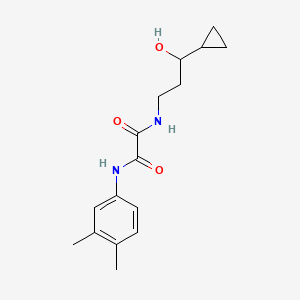![molecular formula C17H17ClN6O B2811261 6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one CAS No. 2380145-02-6](/img/structure/B2811261.png)
6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and proteins involved in disease progression. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which is a target for anticancer drugs.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species. In addition, this compound has shown antifungal and antibacterial activities against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one in lab experiments include its potential as a scaffold for the development of new drugs targeting various diseases, its ability to inhibit various enzymes and proteins involved in disease progression, and its anticancer, antifungal, and antibacterial activities. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one. One direction is to further investigate its potential as a scaffold for the development of new drugs targeting various diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. In addition, further studies are needed to evaluate its potential side effects and toxicity in vivo.
Synthesemethoden
The synthesis of 6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one has been reported in various studies. One of the commonly used methods involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-chloro-α-phenylbenzeneacetic acid ethyl ester. This intermediate is then reacted with 2-(azidomethyl)oxirane in the presence of triphenylphosphine to form 2-[1-(4-chlorophenyl)-2-oxoethyl]-1,2,3-triazole. The final product is obtained by reacting 2-[1-(4-chlorophenyl)-2-oxoethyl]-1,2,3-triazole with 3-amino-6-chloropyridazine in the presence of sodium hydride.
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one has been extensively studied for its potential applications in drug development. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has shown potential as a scaffold for the development of new drugs targeting various diseases.
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c18-14-3-1-13(2-4-14)16-5-6-17(25)24(21-16)15-11-22(12-15)9-10-23-19-7-8-20-23/h1-8,15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQXZRVROMBYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN2N=CC=N2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Methoxynaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2811182.png)

![Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether](/img/structure/B2811185.png)

![9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2811190.png)



![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2811195.png)

![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811198.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2811200.png)
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2811201.png)